While the provided abstracts do not explicitly detail the synthesis process of Piperazine-1-carboxamidine hemisulfate, one article mentions a simplified synthesis method for a closely related compound, 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one. This method utilizes 2-bromo-5-nitrobenzoic acid methyl ester and 4-Boc-piperazine-1-carboxamidine (a guanidine derivative) in a sequential C-N cross-coupling and intramolecular amidation reaction. Two catalytic systems are suggested: a Palladacycle precatalyst or a combination of Tris(dibenzylideneacetone) dipalladium(0) chloroform adduct and Buchwald Ligands. The Palladacycle precatalyst demonstrates higher yield compared to the latter. []
Antifungal Activity: Piperazine-1-carboxamidine derivatives exhibit fungicidal activity by inducing the accumulation of endogenous reactive oxygen species (ROS) within Candida albicans. [] This accumulation of ROS disrupts cellular processes and leads to fungal cell death.
Agmatine System Modulation: While not directly demonstrated with Piperazine-1-carboxamidine hemisulfate, research suggests that it may act as an agmatinase inhibitor. Agmatinase is an enzyme responsible for the breakdown of agmatine, a neurotransmitter and neuromodulator. By inhibiting agmatinase, Piperazine-1-carboxamidine hemisulfate could potentially increase agmatine levels, impacting various physiological processes. []
CYP2D6 Metabolic Ratio Modulation: While the provided abstract does not directly implicate Piperazine-1-carboxamidine hemisulfate in CYP2D6 metabolic ratio modulation, it highlights the role of a novel metabolite, 3,4-dehydrodebrisoquine, formed from the metabolism of debrisoquine, a substrate of the CYP2D6 enzyme. This metabolite, formed from 4-hydroxydebrisoquine, significantly affects the CYP2D6 metabolic ratio, potentially explaining the variability observed within specific genotypes. []
Research suggests that certain Piperazine-1-carboxamidine derivatives show promise as potential antifungal agents. Specifically, these derivatives demonstrate potent fungicidal activity against Candida albicans by promoting the accumulation of ROS within the fungal cells. Structural modifications, particularly the inclusion of large atoms or bulky side chains on the phenyl group at specific positions (R3 and R5), enhance both ROS accumulation and fungicidal activity. []
Preliminary studies using mice models investigated the impact of agmatine and Piperazine-1-carboxamidine on methamphetamine-induced behaviors. Results showed that agmatine pretreatment attenuated methamphetamine-induced hyperlocomotion and stereotyped behaviors, suggesting a potential regulatory role of agmatine in these processes. Although Piperazine-1-carboxamidine, a putative agmatinase inhibitor, did not show significant effects in this specific study, it highlights the potential for further research exploring its role in modulating agmatine levels and influencing related behaviors. []
Research on debrisoquine metabolism unveiled a novel metabolite, 3,4-dehydrodebrisoquine, formed from 4-hydroxydebrisoquine, which significantly influences the CYP2D6 metabolic ratio. This finding suggests that the conventional metabolic ratio might not accurately reflect an individual's debrisoquine 4-hydroxylation capacity, potentially explaining the observed variability within certain genotypes. Further investigation into alternative metabolic pathways of 4-hydroxydebrisoquine, potentially leading to the formation of other metabolites, is necessary to fully comprehend the complexity of debrisoquine metabolism and its implications. []
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0